Product packaging for Ranbezolid hydrochloride(Cat. No.:CAS No. 392659-39-1)

Ranbezolid hydrochloride

Cat. No.: B10837567
CAS No.: 392659-39-1
M. Wt: 497.9 g/mol
InChI Key: XYGNKPXLGBABKJ-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ranbezolid hydrochloride is an investigational oxazolidinone-class antibacterial agent . Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . Research indicates that ranbezolid demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Streptococcus pneumoniae . Unlike some other oxazolidinones, studies have shown that ranbezolid also exhibits significant activity against both Gram-positive and Gram-negative anaerobic pathogens, such as Bacteroides fragilis . In addition to its primary effect on protein synthesis, research on staphylococci has revealed that ranbezolid can inhibit cell wall and lipid synthesis and has a bactericidal effect against Staphylococcus epidermidis . The compound features a nitrofuran moiety, which is believed to enhance its interaction with the bacterial ribosome and contribute to its unique profile . This compound was investigated in Phase I clinical trials but was later discontinued from further development . This product is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25ClFN5O6 B10837567 Ranbezolid hydrochloride CAS No. 392659-39-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

392659-39-1

Molecular Formula

C21H25ClFN5O6

Molecular Weight

497.9 g/mol

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride

InChI

InChI=1S/C21H24FN5O6.ClH/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31;/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28);1H/t17-;/m0./s1

InChI Key

XYGNKPXLGBABKJ-LMOVPXPDSA-N

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl

Origin of Product

United States

Molecular Classification and Structural Attributes in Drug Design

Ranbezolid (B1206741) hydrochloride is classified as a member of the oxazolidinone class of antibiotics. wikipedia.org This class is characterized by a core N-aryl 5-(acetamidomethyl)-2-oxazolidinone structure, which is essential for antibacterial activity. researchgate.net Oxazolidinones represent a unique class of synthetic antimicrobial agents that inhibit bacterial protein synthesis at a very early stage. newdrugapprovals.org They bind to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for bacterial translation. newdrugapprovals.orgnih.gov This mechanism is distinct from many other ribosome-targeting antibiotics, making them effective against pathogens that have developed resistance to other drug classes. nih.gov

The structure of Ranbezolid hydrochloride features key modifications to the foundational oxazolidinone scaffold, setting it apart from earlier compounds in its class, such as linezolid (B1675486). nih.gov Two of the most significant distinguishing elements are the incorporation of a piperazine (B1678402) ring and a nitrofuran moiety. nih.govmdpi.com

In Ranbezolid, the morpholine (B109124) ring found in linezolid is replaced by a piperazine ring. nih.govmdpi.com This piperazine is part of a 'piperazinyl-phenyl-oxazolidinone' core structure. newdrugapprovals.orgresearchgate.net Attached to this piperazine ring is a 5-nitrofuran group, an additional heteroaromatic ring. mdpi.comresearchgate.net This nitrofuran ring is believed to contribute significantly to Ranbezolid's potent activity, including its ability to eradicate bacterial biofilms. mdpi.com Molecular modeling studies suggest the nitrofuran ring extends toward specific residues (C2507, G2583, and U2584) within the bacterial ribosome, with the nitro group forming a hydrogen bond that enhances its binding affinity. nih.govpatsnap.com

Table 1: Key Structural Moieties of this compound
Core StructureDistinguishing Moiety 1Distinguishing Moiety 2
OxazolidinonePiperazineNitrofuran

The stereochemistry of the oxazolidinone ring is critical for the antibacterial activity of Ranbezolid. Specifically, the compound possesses a 5(S)-acetamidomethyl configuration. newdrugapprovals.org Research has demonstrated that the antibacterial potency of this class of drugs is almost exclusively associated with the (S)-enantiomer. newdrugapprovals.org The acetamidomethyl side chain at the C-5 position of the oxazolidinone ring plays a crucial role in the interaction with the ribosomal target. Docking studies show this amide side-chain moiety assumes a folded position over the oxazolidinone ring within the active site, facilitating key interactions. nih.gov Therefore, the asymmetric synthesis of the pure 5(S)-enantiomer is a critical step in the manufacturing of Ranbezolid to ensure its therapeutic efficacy. newdrugapprovals.org

The three-dimensional conformation of this compound is fundamental to its ability to bind effectively to its ribosomal target. Molecular modeling and structural studies have provided insights into how Ranbezolid fits within the active site of the bacterial ribosome. nih.govpatsnap.com

Elucidation of Antimicrobial Mechanisms of Action

Primary Target: Bacterial Ribosomal Protein Synthesis Inhibition

The principal mechanism of action for ranbezolid (B1206741) is the targeted disruption of protein synthesis at the ribosomal level. nih.govnih.gov As a member of the oxazolidinone class, it has a unique mechanism that interferes with the initiation phase of translation. nih.govnewdrugapprovals.org

Ranbezolid hydrochloride selectively binds to the 50S subunit of the bacterial ribosome. nih.gov This interaction specifically involves the 23S ribosomal RNA (rRNA) component at the peptidyl transferase center. nih.govnewdrugapprovals.orgnewdrugapprovals.org Molecular modeling studies have elucidated the specifics of this binding, showing that ranbezolid fits into the active site of the ribosome. nih.govnih.gov These studies reveal a higher theoretical binding affinity for ranbezolid compared to the first-generation oxazolidinone, linezolid (B1675486). nih.govnih.govresearchgate.net The nitrofuran ring of the ranbezolid molecule extends toward nucleotides C2507, G2583, and U2584 of the 23S rRNA, with the nitro group forming a hydrogen bond with the base of G2583. nih.govnih.govresearchgate.net This enhanced interaction may contribute to its potent activity. nih.govnih.gov

Table 1: Theoretical Ribosomal Binding Affinities
CompoundTheoretical Binding Affinity (Total Score)
Ranbezolid6.9
Linezolid5.2

Data sourced from molecular modeling studies. nih.govnih.govresearchgate.net

By binding to the 50S ribosomal subunit, oxazolidinones like ranbezolid obstruct the formation of the translation initiation complex. nih.govnewdrugapprovals.org This binding action specifically interferes with the correct positioning of the initiator fMet-tRNA (formylmethionyl-tRNA) at the ribosomal P-site (peptidyl site). nih.govnewdrugapprovals.orgnewdrugapprovals.orgallfordrugs.com Preventing the fMet-tRNA from binding to the P-site effectively halts the very first step of protein synthesis, leading to a cessation of bacterial growth.

A crucial characteristic of ranbezolid is its high selectivity for bacterial ribosomes over their mammalian counterparts. nih.gov In vitro translation assays using both bacterial and mammalian ribosomes demonstrated that ranbezolid is a potent inhibitor of the bacterial system while having a significantly lesser effect on mammalian ribosomes. nih.govnih.govresearchgate.net The 50% inhibitory concentration (IC₅₀) of ranbezolid for bacterial ribosomes was found to be 17 µM, which is approximately five to six times more potent than linezolid's IC₅₀ of 100 µM in the same assay. nih.gov This specificity results in a favorable safety index, which was reported to be sevenfold higher for ranbezolid than for linezolid. nih.govresearchgate.net

Table 2: Comparative IC₅₀ Values and Safety Index
CompoundBacterial Ribosome IC₅₀ (µM)Mammalian Ribosome IC₅₀ (µM)Safety Index
Ranbezolid1714.7865
Linezolid10011.9118

Data from in vitro cell-free transcription and translation assays. nih.govresearchgate.net

Secondary and Ancillary Mechanistic Pathways

In addition to its primary role as a protein synthesis inhibitor, research has shown that ranbezolid possesses other mechanisms of action, particularly against certain bacterial species. nih.govnih.gov

Studies involving radiolabeled precursors in Staphylococcus epidermidis revealed that ranbezolid can inhibit cell wall synthesis. nih.govnih.govresearchgate.net This effect was observed at 60 minutes of exposure and was more pronounced than the inhibition caused by linezolid under the same conditions. nih.gov This additional mode of action could contribute to the bactericidal activity observed for ranbezolid against S. epidermidis. nih.govnih.gov

In the same studies on S. epidermidis, ranbezolid also demonstrated the ability to inhibit lipid synthesis. nih.govnih.govresearchgate.net Similar to its effect on the cell wall, this inhibition was noted after 60 minutes of treatment. nih.gov This dual action of inhibiting protein synthesis along with cell wall and lipid synthesis in S. epidermidis distinguishes ranbezolid and may be a reason for its enhanced in vitro activity against this pathogen. nih.govresearchgate.net

Hypothesized Dual-Warhead Mechanism: Role of the Nitrofuran Ring

The mechanism of nitrofuran compounds typically involves reduction by bacterial enzymes (nitroreductases) to generate highly reactive electrophilic intermediates. researchgate.net These intermediates can then damage various cellular components, including ribosomal proteins, thereby inhibiting protein synthesis, DNA, RNA, and cell wall synthesis. researchgate.net This secondary action, potentially responsible for the observed damage to the S. epidermidis membrane, may provide ranbezolid with an advantage over other oxazolidinones that lack this functional group. nih.govsemanticscholar.orgresearchgate.net

Molecular Modeling and Docking Studies of Ribosomal Interaction

Computational Insights into Binding Affinities

Molecular modeling and docking studies have provided significant insights into the interaction between ranbezolid and the bacterial ribosome, offering a molecular basis for its potent antibacterial activity. These computational analyses reveal that ranbezolid fits into the active site of the 50S ribosomal subunit in a manner similar to linezolid. nih.govnih.govresearchgate.net

However, comparative studies indicate that ranbezolid possesses a higher theoretical binding affinity. nih.govresearchgate.net Docking studies calculating the total consensus scores for binding affinity showed a score of 6.9 for ranbezolid, compared to a score of 5.2 for linezolid. nih.govnih.govresearchgate.net This suggests a tighter binding of ranbezolid to the bacterial ribosome, which may contribute to its enhanced potency as a protein synthesis inhibitor. nih.gov In vitro assays support this, showing that ranbezolid is a more potent inhibitor of the bacterial cell-free transcription and translation system, with a 50% inhibitory concentration (IC₅₀) of 17 μM, which is five- to six-fold lower than that of linezolid (100 μM). nih.gov

Comparative Ribosomal Binding Affinities and Inhibitory Concentrations

Theoretical binding scores and experimental inhibitory concentrations for Ranbezolid and Linezolid.

CompoundTheoretical Binding Affinity (Total Score)IC₅₀ (Bacterial Ribosome Inhibition)Reference
Ranbezolid6.917 μM nih.govnih.govresearchgate.net
Linezolid5.2100 μM nih.govnih.govresearchgate.net

Specific Interactions with Ribosomal RNA Nucleotides (e.g., C2507, G2583, U2584)

Docking studies have elucidated the specific molecular interactions between ranbezolid and the 23S rRNA of the 50S ribosomal subunit. The core oxazolidinone ring of both ranbezolid and linezolid stacks with the uracil (B121893) base of U2504. nih.gov The central aromatic ring of ranbezolid is stabilized by bases A2451 and C2452, while the piperazine (B1678402) ring engages in van der Waals interactions with the sugar residues of A2451, C2452, and U2506. nih.gov

A key distinguishing feature of ranbezolid's interaction is the role of its nitrofuran moiety. This ring extends toward a specific region of the ribosomal pocket, interacting with nucleotides C2507, G2583, and U2584. nih.govnih.govresearchgate.net Crucially, the nitro group of the nitrofuran ring forms a hydrogen bond with the base of G2583. nih.govnih.govresearchgate.net Additionally, docking studies suggest possible dynamic hydrogen-bonding interactions between the nitrofuran moiety and residues G2505 and U2584. nih.gov The amide side-chain's N-H group on the oxazolidinone ring also forms a hydrogen bond with the 5'-oxygen of G2505. nih.gov These additional van der Waals and hydrogen-bonding interactions, mediated by the unique nitrofuran side chain, are believed to provide a plausible explanation for ranbezolid's stronger interaction with the bacterial ribosome and its enhanced antibacterial activity compared to linezolid. nih.gov

Preclinical Efficacy Studies and Antimicrobial Spectrum

In Vitro Susceptibility Profiling Against Gram-Positive Bacteria

Ranbezolid (B1206741) has shown potent in vitro activity against a range of clinically significant Gram-positive bacteria.

Activity Against Staphylococcus aureus (including MRSA)

Ranbezolid demonstrates significant efficacy against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). newdrugapprovals.org Studies have reported that the minimum inhibitory concentrations (MICs) of ranbezolid against staphylococcal strains generally range from ≤0.06 to 4 μg/ml. nih.gov In a study comparing its activity to other agents, ranbezolid's MICs were found to be similar to or lower than those of linezolid (B1675486). nih.gov

For MRSA specifically, ranbezolid has shown promising activity. In one study, the MIC for ranbezolid against the MRSA ATCC 33591 strain was 1 µg/mL. nih.gov Another study highlighted its ability to eradicate glass-adherent MRSA 562 at a concentration of 2-4 times its MIC.

**Table 1: In Vitro Activity of Ranbezolid and Comparator Agents against *Staphylococcus aureus***

Antibiotic Organism MIC (µg/mL) Source
Ranbezolid S. aureus (266 strains) ≤0.06 - 4 nih.gov
Ranbezolid MRSA ATCC 33591 1 nih.gov
Linezolid S. aureus (planktonic cells) >1-2 fold higher than other oxazolidinones nih.gov

Activity Against Staphylococcus epidermidis (including MRSE)

Ranbezolid has demonstrated notable bactericidal activity against Staphylococcus epidermidis, including methicillin-resistant strains (MRSE). newdrugapprovals.org Research indicates that ranbezolid's MICs for coagulase-negative staphylococci, such as S. epidermidis, are generally lower than those for S. aureus. nih.gov

A key finding is ranbezolid's bactericidal effect against S. epidermidis. One study showed that ranbezolid achieved 99.9% killing of S. epidermidis 23760, a feat not observed with linezolid under the same conditions. newdrugapprovals.org The bactericidal effect was observed at a concentration of 4 times the MIC (4 µg/ml) within 6 hours. newdrugapprovals.org Furthermore, ranbezolid has been shown to be effective in clearing glass-adherent MRSE 879 at 2-4 times its MIC.

Activity Against Enterococci and Streptococci

Ranbezolid is reported to be effective against various species of enterococci and streptococci, including multi-drug resistant strains such as vancomycin-resistant enterococci (VRE) and penicillin-resistant Streptococcus pneumoniae. semanticscholar.org Its development was partly driven by the need for new agents with potent activity against these challenging pathogens. nih.gov

In a broad study of 260 pneumococcal strains, ranbezolid MICs ranged from ≤0.06 to 4 μg/ml, and these values were consistent regardless of the strains' susceptibility to β-lactams, macrolides, or quinolones. nih.gov Against pneumococci, ranbezolid was found to be primarily bacteriostatic. nih.govmedkoo.com

Efficacy Against Anaerobic Bacterial Strains

A distinguishing feature of ranbezolid is its potent activity against a wide spectrum of anaerobic bacteria, including both Gram-negative and Gram-positive species. nih.gov It is considered the first oxazolidinone to exhibit comparable activity against both of these anaerobic groups. newdrugapprovals.org

Spectrum of Activity Against Gram-Negative Anaerobes (e.g., Bacteroides fragilis)

Ranbezolid has demonstrated excellent in vitro activity against Gram-negative anaerobes, a feature that sets it apart from earlier oxazolidinones like linezolid. nih.gov In a comprehensive study of 306 anaerobic isolates, the MIC90 of ranbezolid was 0.5 µg/ml, which was significantly lower than that of linezolid (4 µg/ml). nih.gov

Against Bacteroides fragilis, a common cause of anaerobic infections, ranbezolid has shown potent activity. nih.gov Time-kill kinetic studies have revealed that ranbezolid is superior to linezolid in its bactericidal effect against anaerobes, although killing of B. fragilis was observed at 24 hours. nih.gov

Table 2: Comparative In Vitro Activity of Ranbezolid and Other Agents Against Anaerobic Bacteria

Antibiotic MIC50 (µg/ml) MIC90 (µg/ml)
Ranbezolid 0.03 0.5
Linezolid 2 4
Vancomycin (B549263) >16 >16
Imipenem 0.125 1
Clindamycin 0.25 8
Metronidazole 1 4

Data from a study of 306 anaerobic isolates. nih.gov

Time-Kill Kinetics and Bactericidal Potential in Anaerobes

Ranbezolid hydrochloride has demonstrated significant potency against a range of anaerobic bacteria, exhibiting superior performance in time-kill kinetic studies when compared to the first-generation oxazolidinone, linezolid. newdrugapprovals.org Research indicates that ranbezolid generally kills anaerobic pathogens within 4 to 8 hours of exposure. researchgate.net An exception was noted for Bacteroides fragilis, against which bactericidal activity was observed at 24 hours. researchgate.net The bactericidal effect of ranbezolid against anaerobes is concentration-dependent. researchgate.net

The enhanced activity is also reflected in its minimum inhibitory concentrations (MICs). In a study testing 306 anaerobic isolates, ranbezolid showed an MIC90 (the concentration required to inhibit 90% of isolates) of 0.5 µg/mL, a significant improvement over linezolid's MIC90 of 4 µg/mL. researchgate.netnih.gov The potent and rapid protein synthesis inhibition, coupled with a secondary mechanism of non-specific cell wall synthesis inhibition, may be responsible for its cidal effect against Gram-negative anaerobes like B. fragilis.

Table 1: Comparative In Vitro Activity of Ranbezolid and Other Agents Against Anaerobes

Antibiotic MIC50 (µg/mL) MIC90 (µg/mL)
Ranbezolid 0.03 0.5
Linezolid 2 4
Imipenem 0.125 1
Clindamycin 0.25 8
Metronidazole 1 4

Data sourced from a study of 306 anaerobic isolates. researchgate.netnih.gov

Anti-Biofilm Activity and Associated Mechanisms

Ranbezolid has shown significant in vitro activity against bacteria known for producing biofilms, a key factor in persistent and device-related infections. nih.govnih.gov Its mechanisms appear to involve both the prevention of biofilm formation and the destruction of mature, established biofilms. newdrugapprovals.org

Inhibition of Slime Production

The compound has demonstrated notable activity against slime-producing staphylococci. nih.govnih.gov Studies have found that ranbezolid can inhibit the formation of biofilms to a great extent at both sub-MIC (Minimum Inhibitory Concentration) and MIC levels. nih.gov This suggests its potential utility in preventing infections associated with medical devices by inhibiting the initial adherence and slime production stages of biofilm development. nih.gov

Eradication of Established Bacterial Biofilms

Ranbezolid is not only effective at preventing biofilm formation but also at clearing already established biofilms. nih.gov In a comparative study, ranbezolid was the only oxazolidinone out of five tested that could completely eradicate methicillin-resistant Staphylococcus aureus (MRSA) biofilms at clinically relevant concentrations. wikipedia.org It required concentrations of only 2 to 4 times its MIC for the total clearance of glass-adherent MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov This performance was superior to linezolid, which required 4 to 16 times its MIC. nih.gov

The mechanism for eradicating mature biofilms may involve nitric oxide-mediated dispersal. newdrugapprovals.org Furthermore, the susceptibility of MRSA biofilms to ranbezolid can be synergistically enhanced when co-administered with the nitroxide biofilm dispersal agent C-TEMPO. wikipedia.org This suggests ranbezolid may function as a dual-action drug, combining the protein synthesis inhibition characteristic of oxazolidinones with properties of a nitric oxide donor or cytotoxic agent. wikipedia.org

Table 2: Comparative Efficacy in Eradication of Adherent Staphylococci

Antibiotic Concentration for Total Clearance (x MIC)
Ranbezolid 2–4
Quinupristin/dalfopristin 1–4
Vancomycin 8
Linezolid 4–16

Data based on clearance of glass-adherent MRSA 562 and MRSE 879. nih.gov

Activity Against Atypical Pathogens

Efficacy Against Mycobacterium tuberculosis in Preclinical Models

Ranbezolid has demonstrated promising activity against Mycobacterium tuberculosis. nih.gov In vitro studies have established its inhibitory potential, with MIC values ranging from 0.5 to 2.0 µg/mL against the pathogen.

Beyond standard in vitro testing, the efficacy of ranbezolid has been evaluated in preclinical models that simulate the intracellular nature of tuberculous infections. One key study investigated the activity of ranbezolid against M. tuberculosis within infected murine macrophages. newdrugapprovals.org This is a critical assessment, as the ability of an antibiotic to penetrate host cells and eliminate the bacteria residing within them is crucial for treating tuberculosis. While detailed in vivo studies in murine TB infection models are not extensively published for ranbezolid, its demonstrated activity in macrophage models provides important preclinical evidence of its potential as an anti-tubercular agent. newdrugapprovals.orgasm.org

In Vivo Efficacy in Animal Models of Infection

The preclinical efficacy of this compound has been substantiated in various animal models of infection.

In a murine disk implant infection model using the anaerobic pathogen Bacteroides fragilis ATCC 25285, ranbezolid demonstrated superior efficacy compared to linezolid. researchgate.net Treatment with ranbezolid resulted in a 5.39 log10 reduction in bacterial count, whereas linezolid achieved only a 1.15 log10 reduction. researchgate.net

Evidence also points to its in vivo efficacy against Gram-positive pathogens. Pharmacokinetic/pharmacodynamic (PK/PD) studies in MRSA infection models found that both the time above MIC (t>MIC) and the AUC/MIC ratio for ranbezolid correlated with a decrease in bacterial load, which is an indicator of its effectiveness in animal models of staphylococcal infection. jmi.ac.in Furthermore, the potent activity of ranbezolid against adherent, biofilm-producing staphylococci in vitro has been shown to correlate with positive treatment outcomes in animal models of catheter-related infections. nih.govnih.gov

Murine Disk Implant Infection Models

The efficacy of this compound has been assessed in murine models of foreign-body infections, which are designed to mimic infections associated with medical implants. In a notable study investigating its anti-anaerobic properties, Ranbezolid was evaluated in a murine disk implant infection model challenged with Bacteroides fragilis ATCC 25285. The results demonstrated a significant reduction in the bacterial load on the implants. Specifically, treatment with Ranbezolid resulted in a 5.39 log10 reduction in colony-forming units (CFU), showcasing its potent activity in this difficult-to-treat infection model. nih.gov This was found to be superior to linezolid, which only produced a 1.15 log10 reduction in the same model. nih.gov

Further supporting its potential in device-related infections, in vitro studies have shown that Ranbezolid has potent activity against staphylococci that adhere to surfaces. nih.gov Research on its ability to clear bacteria from glass beads, a surrogate for implant surfaces, indicated that Ranbezolid required only 2 to 4 times its minimum inhibitory concentration (MIC) to completely eradicate adherent methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov In comparison, vancomycin required 8 times its MIC, and linezolid needed 4 to 16 times its MIC to achieve the same effect. nih.gov Additionally, Ranbezolid demonstrated a greater ability to inhibit the formation of biofilms at both sub-MIC and MIC levels. nih.gov

Table 1: Efficacy of Ranbezolid in a Murine Disk Implant Infection Model with B. fragilis
CompoundBacterial Reduction (log10 CFU)
Ranbezolid5.39 nih.gov
Linezolid1.15 nih.gov
Table 2: Comparative Concentration for Clearance of Glass-Adherent Staphylococci
CompoundRequired Concentration (x MIC)
Ranbezolid2-4 nih.gov
Vancomycin8 nih.gov
Linezolid4-16 nih.gov
Quinupristin/dalfopristin1-4 nih.gov

Oral and Parenteral Efficacy in Small Animal Models

Preclinical studies have consistently demonstrated that this compound (also referred to as RBx-7644) is highly effective through both oral and parenteral routes of administration in various mouse models of infection. scispace.com This highlights its potential for flexible dosing strategies, including intravenous-to-oral switch therapy.

The antimicrobial spectrum of Ranbezolid is notably broad. It retains the excellent activity of linezolid against important Gram-positive pathogens while also displaying significant activity against a wide range of anaerobic bacteria, including both Gram-positive and Gram-negative species. scispace.com Its activity extends to challenging pathogens such as MRSA and MRSE. nih.gov Furthermore, Ranbezolid has shown significant inhibitory action against bacteria that produce slime and adhere to glass, which is a key factor in the pathogenesis of implant-associated infections. scispace.com

In time-kill kinetic studies against anaerobic bacteria, Ranbezolid was found to be superior to linezolid, achieving bactericidal effects within 4 to 8 hours against most anaerobes tested. nih.gov A bactericidal effect against B. fragilis was observed at 24 hours. nih.gov This bactericidal activity was shown to be concentration-dependent. nih.gov Against Staphylococcus epidermidis, a common cause of device-related infections, Ranbezolid demonstrated bactericidal activity, whereas linezolid was only bacteriostatic. nih.gov This bactericidal action against S. epidermidis was observed within 6 hours of exposure at a concentration four times its MIC. nih.gov

Table 3: Antimicrobial Spectrum of Ranbezolid
Bacterial GroupActivitySpecific Pathogens Mentioned
Gram-positive pathogensExcellent scispace.comMethicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE) nih.gov
Anaerobic bacteriaExquisite scispace.comBacteroides fragilis nih.gov
Slime-producing/adherent bacteriaSignificant inhibitory activity scispace.comGlass-adherent staphylococci nih.gov

Structure Activity Relationship Sar and Rational Drug Design

Core Oxazolidinone Scaffold Modifications and Their Impact on Activity

The foundational structure of oxazolidinone antibiotics is the 2-oxazolidinone (B127357) core, which is crucial for their mechanism of action—inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Key modifications to this scaffold in the development of Ranbezolid (B1206741) led to its enhanced properties.

A critical aspect of the oxazolidinone scaffold is the stereochemistry at the C5 position. Ranbezolid retains the (S)-configuration at this position, which is essential for optimal orientation and binding to the ribosome. The acetamidomethyl group at C5 is a well-established feature for potent antibacterial activity. nih.gov

Role of Substituted Five-Membered Heterocycles

A defining feature of Ranbezolid's rational design is the incorporation of a substituted five-membered heterocycle. researchgate.netnewdrugapprovals.org Specifically, a nitrofuran moiety is attached to the piperazinyl group. This addition was a strategic move to enhance interactions with key residues in the bacterial ribosome, such as G2583 and U2584.

The introduction of various substituted five-membered heterocycles to the 'piperazinyl-phenyl-oxazolidinone' core was a key strategy in the discovery of Ranbezolid. researchgate.netnih.gov This approach led to the identification of compounds with potent activity against a wide range of resistant and susceptible Gram-positive organisms. researchgate.netnewdrugapprovals.org The nitrofuran ring, in particular, is thought to contribute to the bactericidal activity of Ranbezolid against certain strains like Staphylococcus epidermidis by potentially damaging membrane integrity, an effect not observed with linezolid (B1675486). nih.gov

Comparative SAR with Linezolid and Other Oxazolidinones

The structural differences between Ranbezolid and linezolid directly translate to differences in their activity and spectrum. While both share the essential oxazolidinone core, the modifications in Ranbezolid confer distinct advantages.

FeatureLinezolidRanbezolidRadezolid (B1680497)Tedizolid
C-Ring Morpholine (B109124)Piperazine (B1678402)1,2,3-triazole (linked)Pyridine
Terminal Unit N/ANitrofuran1,2,3-triazoleTetrazole
C5 Side Chain AcetamidomethylAcetamidomethylAcetamidomethylHydroxymethyl
Anaerobe Coverage LimitedBroadNot specifiedLimited
Biofilm Inhibition NoYesNot specifiedNot specified

This table provides a comparative overview of key structural and activity features of selected oxazolidinone antibiotics. nih.govscispace.com

Ranbezolid's replacement of the morpholine ring with a piperazine and the addition of the nitrofuran group contribute to its broader spectrum, which includes activity against anaerobic bacteria. mdpi.com In contrast, linezolid's activity against anaerobes is more limited. Furthermore, Ranbezolid has demonstrated the ability to inhibit biofilm formation, a significant advantage in treating persistent infections. nih.gov

Compared to other second-generation oxazolidinones like radezolid and tedizolid, which feature triazole and tetrazole rings respectively, Ranbezolid's use of a nitrofuran ring represents a distinct SAR pathway. scispace.com These variations in the heterocyclic side chain influence the potency and spectrum of each compound. nih.gov

Design Strategies for Enhanced Antimicrobial Potency

The design of Ranbezolid incorporated several strategies to boost its antimicrobial power. A key approach was the hybridization of the oxazolidinone scaffold with other pharmacophores. The combination of the oxazolidinone core with the nitrofuran moiety can be seen as a "dual warhead" strategy, potentially combining the protein synthesis inhibition of the former with the cytotoxic effects of the latter. researchgate.net

Another strategy involved modifying the linker between the core structure and the heterocyclic ring. Systematic modifications of the linker between the five-membered heterocycle and the piperazinyl ring of Ranbezolid and its analogues were explored to expand the antibacterial spectrum. nih.gov

The introduction of a piperazine ring instead of a morpholine ring also proved to be a successful strategy. This change, coupled with the nitrofuran side chain, led to improved binding affinity to the bacterial ribosome.

Computational Chemistry in Lead Optimization

Computational chemistry and molecular modeling played a vital role in the optimization of Ranbezolid. These tools provided insights into the interaction between the drug molecule and its ribosomal target, guiding the rational design process. nih.gov

Molecular modeling studies revealed that both linezolid and Ranbezolid fit into a similar pocket within the active site of the ribosome. However, these studies indicated a higher theoretical binding affinity for Ranbezolid. nih.gov The total consensus score for Ranbezolid's binding was calculated to be 6.9, compared to 5.2 for linezolid. nih.gov

These models showed that the nitrofuran ring of Ranbezolid extends towards key ribosomal residues C2507, G2583, and U2584. nih.gov The nitro group of the nitrofuran was predicted to form a hydrogen bond with the base of G2583, an interaction that helps to explain its potent activity. nih.gov Such computational approaches are invaluable for understanding SAR at a molecular level and for predicting the potential of novel drug candidates before their synthesis. qut.edu.auservice.gov.uk

Synthetic Methodologies and Chemical Derivatization

Asymmetric Synthesis of the Chiral Oxazolidinone Core

The biological activity of Ranbezolid (B1206741) is critically dependent on the (S)-configuration of the stereocenter at the C5 position of the oxazolidinone ring. nih.gov Consequently, the development of asymmetric synthetic methods to establish this specific stereochemistry has been a primary focus in the synthesis of this compound. A prevalent strategy commences with 3,4-difluoronitrobenzene, which serves as a key starting material. nih.gov

Various approaches have been explored for the enantioselective synthesis of the 5-(aminomethyl)-3-aryloxazolidin-2-one core. One common method involves the use of chiral starting materials, such as (R)-glycidyl butyrate or (S)-epichlorohydrin, which provide a pre-existing stereocenter that guides the formation of the oxazolidinone ring with the desired (S)-configuration. For instance, the reaction of an N-aryl carbamate with (R)-glycidyl butyrate can yield the corresponding (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate with high enantiomeric purity. This intermediate can then be further elaborated to the required 5-((acetylamino)methyl) side chain.

Another powerful technique for achieving asymmetry is the use of chiral auxiliaries, such as those developed by Evans. researchgate.netnewdrugapprovals.orgalfa-chemistry.comresearchgate.net These auxiliaries can be acylated and subsequently undergo diastereoselective alkylation to introduce the desired side chain with a high degree of stereocontrol. Following the alkylation step, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product. While highly effective, this method often requires additional steps for the attachment and removal of the auxiliary.

Furthermore, chiral resolution methods have been employed to separate enantiomers from a racemic mixture of the oxazolidinone intermediate. nih.gov This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

A key intermediate in a documented synthesis of Ranbezolid is (S)-N-[[3-[3-Fluoro-4-(N-4-tert-butoxycarbonyl-piperazin-1-yl)phenyl]-2-oxo-5-oxazolidinyl]-methyl]acetamide. newdrugapprovals.org The stereochemistry of this intermediate dictates the final stereochemistry of Ranbezolid.

Reductive Alkylation Strategies for Functionalization

A crucial step in the synthesis of Ranbezolid is the introduction of the 5-nitro-2-furylmethyl group onto the piperazine (B1678402) ring. Reductive alkylation, also known as reductive amination, is the key strategy employed for this transformation. nih.gov This reaction typically involves the condensation of the secondary amine of the piperazine moiety with 5-nitro-2-furaldehyde to form an iminium ion intermediate. Subsequent reduction of this intermediate in situ affords the desired N-alkylated product.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this purpose due to its mildness and selectivity for iminium ions over other functional groups present in the molecule, such as the amide and nitro groups. nih.gov The reaction is typically carried out in a suitable organic solvent, such as dichloromethane or dichloroethane, at or below room temperature.

The general scheme for this functionalization is as follows:

Reactant 1Reactant 2ReagentProduct
(S)-N-[[3-[3-fluoro-4-(1-piperazinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide5-Nitro-2-furaldehydeSodium triacetoxyborohydrideRanbezolid

This reductive alkylation step is highly efficient and chemoselective, providing a direct method for the late-stage introduction of the pharmacologically important nitrofuran moiety.

Key Intermediate Compounds and Synthetic Pathways

The synthesis of Ranbezolid hydrochloride proceeds through a series of key intermediate compounds. A common synthetic pathway begins with the reaction of 3,4-difluoronitrobenzene with piperazine to yield 4-(2-fluoro-4-nitrophenyl)-piperazine. nih.gov To facilitate subsequent reactions and prevent over-alkylation, the piperazine is often protected, for example, with a tert-butoxycarbonyl (Boc) group, to give 4-(tert-butoxycarbonyl)-1-(2-fluoro-4-nitrophenyl)piperazine. nih.gov

The nitro group of this intermediate is then reduced to an amine, typically through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This provides the key aniline intermediate, 4-(tert-butoxycarbonyl)-1-(4-amino-2-fluorophenyl)piperazine. This aniline derivative is then reacted with a suitable three-carbon synthon to construct the chiral oxazolidinone ring with the required (S)-stereochemistry at the C5 position, as discussed in section 6.1.

Following the formation of the oxazolidinone ring and the introduction of the acetamidomethyl side chain, the Boc protecting group on the piperazine is removed under acidic conditions, for example, using trifluoroacetic acid. This deprotection step yields the crucial intermediate, (S)-N-[[3-[3-fluoro-4-(1-piperazinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide.

Finally, as detailed in section 6.2, this piperazinyl intermediate undergoes reductive alkylation with 5-nitro-2-furaldehyde to furnish Ranbezolid. The synthesis is completed by treating the free base with hydrochloric acid to form the hydrochloride salt. A patented, cost-effective, and commercially viable process has been developed for the key intermediate, 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester. newdrugapprovals.org

Derivatization of the Piperazine Ring and Other Moieties

The modular nature of the Ranbezolid synthesis allows for the exploration of structure-activity relationships (SAR) through the derivatization of various parts of the molecule, particularly the piperazine ring and the side chain attached to it. nih.gov The discovery of Ranbezolid itself was the result of such SAR studies, which involved the synthesis and evaluation of novel oxazolidinones with various substituted five-membered heterocycles attached to the 'piperazinyl-phenyl-oxazolidinone' core of the parent compound, eperezolid. nih.gov

The general structure-activity relationship suggests that a basic nitrogen atom at the distal end of the piperazine ring is important for antibacterial activity. The nature of the substituent on this nitrogen can be varied to modulate the potency and pharmacokinetic properties of the resulting compounds.

Development of Novel and Efficient Synthetic Routes

One area of development involves the optimization of the synthesis of key intermediates. For example, a commercially viable process for the preparation of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester has been patented, highlighting the importance of process optimization for key building blocks. newdrugapprovals.org

Furthermore, the development of more convergent synthetic strategies is an active area of research. Convergent syntheses, where different fragments of the molecule are synthesized separately and then coupled together in the later stages, are often more efficient than linear syntheses. Research into novel methods for the construction of the oxazolidinone ring and for the functionalization of the piperazine moiety continues to be a priority. The exploration of flow chemistry and other modern synthetic technologies also holds promise for the development of more efficient and sustainable manufacturing processes for this compound.

Preclinical Pharmacological Characterization

In Vitro Pharmacodynamic Interactions with Bacterial Targets

Ranbezolid (B1206741) hydrochloride demonstrates its antibacterial effect by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis, which ultimately leads to the cessation of bacterial growth and cell death. nih.gov Molecular modeling studies indicate that ranbezolid fits into the active site of bacterial ribosomes. nih.gov The nitrofuran ring of ranbezolid extends towards specific nucleotides (C2507, G2583, and U2584), and its nitro group forms a hydrogen bond with the base of G2583, which helps to elucidate its potent activity. nih.gov

Ranbezolid has shown broad-spectrum activity against a variety of Gram-positive bacteria, including methicillin-susceptible and resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Notably, it also exhibits activity against both Gram-positive and Gram-negative anaerobic bacteria. nih.govmdpi-res.com In S. epidermidis, ranbezolid not only inhibits protein synthesis but also shows a dose-dependent effect on cell wall and lipid synthesis, and membrane integrity. nih.gov This multifaceted mechanism may contribute to its bactericidal activity against S. epidermidis. nih.gov

A key feature of ranbezolid is its activity against biofilm-producing bacteria. nih.gov It has been shown to inhibit biofilm formation at sub-MIC (Minimum Inhibitory Concentration) levels and can eradicate mature biofilms. nih.gov For the clearance of glass-adherent Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Resistant Staphylococcus epidermidis (MRSE), ranbezolid was required at concentrations of 2-4 times the MIC. nih.gov

In comparative studies, ranbezolid has demonstrated greater potency than linezolid (B1675486) as a bacterial ribosome inhibitor. nih.gov The 50% inhibitory concentration (IC50) for ranbezolid against bacterial ribosomes was found to be 17 µM, which is five to six times more potent than linezolid (IC50 of 100 µM). nih.gov

Table 1: Comparative In Vitro Activity of Ranbezolid and Linezolid

ParameterRanbezolidLinezolidReference
Bacterial Ribosome Inhibition (IC50) 17 µM100 µM nih.gov
Activity against S. epidermidis BactericidalBacteriostatic nih.gov
Concentration for clearance of glass-adherent MRSA and MRSE 2-4 x MIC4-16 x MIC nih.gov

Evaluation of Oral Bioavailability in Preclinical Species

The assessment of oral bioavailability is a critical step in the preclinical evaluation of new drug candidates, as it determines the fraction of an orally administered dose that reaches systemic circulation. nih.govwuxiapptec.com For oxazolidinones, achieving good oral bioavailability is a key determinant of their potential clinical utility. nih.govqut.edu.au Preclinical studies in animal models, such as rats and mice, are standard for these evaluations. nih.govarvinas.com

While specific oral bioavailability data for ranbezolid hydrochloride in preclinical species is not extensively detailed in the provided search results, the general approach involves administering the compound both intravenously (i.v.) and orally (p.o.) to determine key pharmacokinetic parameters. nih.gov These parameters typically include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2). nih.govnih.gov The absolute oral bioavailability (F) is then calculated by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for the dose. arvinas.com

For a related novel oxazolidinone, DRF-6196, studies in mice and rats showed an absolute oral bioavailability of 80-96%. nih.gov In these studies, the maximum plasma concentrations were reached within 0.5 hours, and the elimination half-life was approximately 1.5 hours in both species. nih.gov Such studies provide a framework for how the oral bioavailability of this compound would be assessed. The goal is to ensure that the compound is well-absorbed from the gastrointestinal tract to achieve therapeutic concentrations in the body. wuxiapptec.com

Characterization of Monoamine Oxidase Inhibitory Potential in Animal Models

Ranbezolid is known to be a competitive inhibitor of monoamine oxidase-A (MAO-A) in vitro. nih.govwikipedia.org To understand the in vivo implications of this, studies have been conducted in conscious rats to evaluate its potential to potentiate the pressor response to tyramine (B21549), a classic indicator of MAO-A inhibition. nih.gov

In these studies, single and repeated oral doses of ranbezolid at 50 mg/kg did not significantly alter the pressor response to tyramine. nih.gov However, a single higher dose of 100 mg/kg did show a potentiation of the tyramine pressor response. nih.gov Further investigation showed that when co-administered with tyramine mixed in feed or with cold remedies containing amines, ranbezolid did not potentiate their respective pressor responses. nih.gov These findings suggest that while ranbezolid does possess MAO-A inhibitory properties, it may have minimal cardiovascular liability associated with this mechanism at therapeutic doses. nih.gov

Table 2: Effect of Ranbezolid on Tyramine Pressor Response in Rats

Ranbezolid Dose (p.o.)Effect on Tyramine Pressor ResponseReference
50 mg/kg (single and repeat doses)No significant effect nih.gov
100 mg/kg (single dose)Potentiation observed nih.gov
Co-administered with tyramine in feedNo potentiation nih.gov
Co-administered with amine-containing cold remediesNo potentiation nih.gov

Comparative Pharmacokinetic Profile in Preclinical Models

While specific comparative pharmacokinetic data for this compound across multiple preclinical species is limited in the provided results, the general methodology for such studies is well-established. These studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in different animal models, which can help predict its behavior in humans. nih.govarvinas.com

Typically, the pharmacokinetic profile of a new compound like ranbezolid would be compared to a standard drug of the same class, such as linezolid. nih.gov For instance, a study on another novel ketolide, RBx 14255, compared its pharmacokinetic profile to telithromycin (B1682012) in mice, assessing parameters in both plasma and lung tissue. nih.gov This study found that RBx 14255 had a longer half-life than telithromycin in both compartments. nih.gov

A comparative study for ranbezolid would likely involve administering the drug to species such as mice and rats and measuring plasma concentrations over time to determine key parameters like Cmax, Tmax, AUC, clearance (Cl), and volume of distribution (Vd). nih.gov These data would then be compared to those obtained for linezolid under the same conditions. Such a comparison would provide insights into the relative absorption, distribution, and elimination characteristics of ranbezolid, which are vital for its further development.

Mechanisms of Antimicrobial Resistance and Prevention Strategies

Mechanisms of Acquired Resistance to Oxazolidinones (General Context)

Acquired resistance develops in a previously susceptible bacterium through genetic mutation or by obtaining new genetic material from another source. mdpi.com For the oxazolidinone class, several key mechanisms of acquired resistance have been identified worldwide. oup.comnih.gov

The most common mechanism involves mutations in the genes encoding the drug's target site: the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit. oup.comsrce.hr Oxazolidinones bind to the peptidyl transferase center (PTC) of the 50S subunit, preventing the formation of the 70S initiation complex and thereby inhibiting protein synthesis. nih.goveuropeanreview.org Point mutations in the 23S rRNA genes can decrease the binding affinity of the drug to its target. srce.hr

Mutations in the genes for ribosomal proteins L3, L4, and L22, which are located near the oxazolidinone binding site, have also been linked to resistance. oup.comeuropeanreview.org These protein alterations can indirectly affect the conformation of the PTC.

A more concerning mechanism is the acquisition of transferable resistance genes, which can spread between different bacteria via mobile genetic elements like plasmids and transposons. oup.comeuropeanreview.org These genes confer resistance by modifying the ribosomal target. The primary transferable resistance genes for oxazolidinones are:

cfr (chloramphenicol-florfenicol resistance): This gene encodes an rRNA methyltransferase that modifies an adenosine (B11128) nucleotide (A2503) at the drug-binding site on the 23S rRNA. europeanreview.orgfrontiersin.org This modification prevents the binding of not only oxazolidinones but also several other classes of antibiotics that target the ribosome, leading to multi-drug resistance. frontiersin.org

optrA: This gene codes for an ATP-binding cassette (ABC)-F protein that is thought to confer resistance through target protection. frontiersin.orgwhiterose.ac.uk It has been identified in enterococci and staphylococci. frontiersin.org

poxtA: Another gene encoding an ABC-F protein that mediates resistance to oxazolidinones and phenicols, also through a likely target protection mechanism. oup.comnih.gov

Resistance MechanismDescriptionGenetic Basis
Target Site Mutation Alterations in the 23S rRNA reduce the binding affinity of oxazolidinones. oup.comsrce.hrPoint mutations in the multiple copies of the 23S rRNA genes. oup.com
Ribosomal Protein Mutation Mutations in ribosomal proteins L3, L4, and L22 near the binding site affect the drug target conformation. oup.comeuropeanreview.orgMutations or deletions in the genes encoding L3, L4, and L22 proteins. europeanreview.org
Target Modification (Transferable) The Cfr enzyme methylates the A2503 position of the 23S rRNA, blocking drug binding. europeanreview.orgfrontiersin.orgAcquisition of the cfr gene on a mobile genetic element. oup.com
Target Protection (Transferable) ABC-F proteins (OptrA, PoxtA) protect the ribosome from the antibiotic's action. oup.comfrontiersin.orgAcquisition of optrA or poxtA genes on mobile genetic elements. oup.com

Potential for Resistance Development to Ranbezolid (B1206741) Hydrochloride Based on Novel Mechanisms

Although ranbezolid hydrochloride's development did not proceed to clinical use, preclinical studies and molecular modeling provide insights into its potential for evading common resistance mechanisms and the novel ways resistance might emerge.

Ranbezolid was designed for enhanced potency against both susceptible and resistant Gram-positive pathogens. nih.gov Molecular modeling studies have shown that while ranbezolid fits into a similar pocket as linezolid (B1675486) on the bacterial ribosome, it establishes different and potentially stronger interactions. nih.govnih.govresearchgate.net The nitrofuran ring of ranbezolid extends toward nucleotides C2507, G2583, and U2584, with its nitro group forming a hydrogen bond with the base of G2583. nih.govresearchgate.net This distinct binding mode could mean that some common 23S rRNA mutations that confer resistance to linezolid might be less effective against ranbezolid. However, mutations at or near these alternative interaction points could potentially arise, leading to a unique resistance profile.

Furthermore, ranbezolid demonstrated additional mechanisms of action not typical for all oxazolidinones. In Staphylococcus epidermidis, it was found to inhibit cell wall and lipid synthesis and damage membrane integrity at certain concentrations, contributing to its bactericidal activity against this pathogen. nih.govnih.gov This multi-target activity could theoretically increase the genetic barrier to resistance development, as a bacterium would need to acquire multiple mutations or resistance mechanisms to overcome all of the drug's effects.

The bactericidal activity of ranbezolid against certain strains, such as S. epidermidis, contrasts with the generally bacteriostatic nature of linezolid. nih.govnih.gov Bactericidal agents can sometimes reduce the likelihood of resistance emerging during treatment by clearing the infection more rapidly and leaving fewer persistent organisms to develop mutations.

Strategies for Mitigating Resistance Emergence in Future Agents

Preventing or slowing the emergence of resistance to new antibiotics like this compound is a multifaceted challenge that requires a combination of strategic drug design, robust surveillance, and responsible clinical practice. nih.govnih.gov

Key strategies include:

Rational Drug Design: Developing compounds with novel mechanisms of action or multiple targets, as seen with ranbezolid's secondary effects on the cell wall and membrane, can make it more difficult for bacteria to develop resistance. nih.gov Designing agents that bind more potently or to different sites than existing drugs can overcome established resistance mechanisms. nih.gov

Combination Therapy: Using new agents in combination with other antibiotics can be an effective strategy. mdpi.com This approach can create a synergistic effect and reduce the probability of a bacterium being resistant to both drugs simultaneously. For example, combining a new agent with a compound that inhibits a specific resistance mechanism (like a β-lactamase inhibitor) can restore or enhance efficacy. mdpi.com

Antimicrobial Stewardship Programs: Implementing programs in healthcare settings to ensure the rational use of new antibiotics is crucial. nih.gov This includes using antibiotics only when necessary, choosing the correct drug and duration, and avoiding over-the-counter availability. nih.gov

Surveillance and Advanced Diagnostics: Continuous surveillance of resistance patterns is essential. nih.gov The development and use of rapid molecular diagnostic tools can help identify resistance genes quickly, allowing for more targeted and effective treatment choices that preserve the utility of novel agents. nih.govfrontiersin.org

Exploring Adjuvant Therapies: Research into adjuvants that can reverse resistance, for instance by destabilizing the bacterial membrane to disable efflux pumps or inhibiting resistance-conferring enzymes, offers a promising avenue to protect new and existing antibiotics. rsc.org


Comparative Preclinical Analysis with Established Antibiotics

Comparative Efficacy Against Gram-Positive and Anaerobic Bacteria (vs. Linezolid (B1675486), Vancomycin (B549263), etc.)

Preclinical studies demonstrate that Ranbezolid (B1206741) hydrochloride possesses potent in vitro activity against a wide array of Gram-positive and anaerobic bacteria, often exceeding the potency of linezolid and other comparators. Against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci, ranbezolid's Minimum Inhibitory Concentrations (MICs) are generally two to three dilutions lower than those of linezolid. rsc.org For instance, against coagulase-negative staphylococci, the MIC₉₀ (the concentration required to inhibit 90% of isolates) for ranbezolid was 1.0 μg/ml, whereas for linezolid it was higher. rsc.org

The superiority of ranbezolid is particularly pronounced against anaerobic bacteria. In a comprehensive study of 306 anaerobic isolates, ranbezolid exhibited significantly lower MICs than linezolid and vancomycin. nih.govnih.gov The MIC₉₀ for ranbezolid against this panel of anaerobes was 0.5 μg/ml, a value 8-fold lower than that of linezolid (4.0 μg/ml). nih.govnih.gov Vancomycin showed poor activity against these anaerobic isolates, with an MIC₉₀ of >16 μg/ml. nih.govnih.gov Ranbezolid demonstrated potent activity against both Gram-positive and Gram-negative anaerobes, whereas linezolid's activity was mainly confined to Gram-positive anaerobes. nih.gov

Comparative Mechanistic Advantages over Other Ribosome-Targeting Agents

Ranbezolid hydrochloride is a member of the oxazolidinone class, which acts by inhibiting bacterial protein synthesis. Like other agents in this class, its primary target is the 50S ribosomal subunit, where it binds to the 23S rRNA and prevents the formation of a functional 70S initiation complex, a crucial early step in protein synthesis. asm.org

However, molecular modeling studies have revealed distinct advantages for ranbezolid compared to linezolid. Ranbezolid demonstrates a higher theoretical binding affinity to the bacterial ribosome, with a calculated total score of 6.9 compared to 5.2 for linezolid. asm.orgnih.gov This enhanced affinity is attributed to its unique nitrofuran ring structure, which extends toward ribosomal residues C2507, G2583, and U2584, forming an additional hydrogen bond that strengthens its interaction with the target site. asm.orgnih.govmdpi.com

Furthermore, ranbezolid exhibits a secondary mode of action against certain pathogens, a feature not reported for linezolid. nih.govnih.gov In studies involving Staphylococcus epidermidis and the anaerobic bacterium Bacteroides fragilis, ranbezolid was found to also inhibit cell wall and lipid synthesis. nih.govnih.gov This multi-targeted action may contribute to its enhanced potency and bactericidal activity against specific organisms. nih.gov

Comparative Anti-Biofilm Potency

Biofilms, structured communities of bacteria, are notoriously difficult to treat and are a common cause of device-related infections. Preclinical research indicates that ranbezolid has a marked advantage in anti-biofilm activity compared to both linezolid and vancomycin. researchgate.net

In studies evaluating the eradication of bacteria adhering to glass surfaces, ranbezolid required a concentration of only 2-4 times its MIC to achieve total clearance of MRSA and Staphylococcus epidermidis biofilms. researchgate.net In contrast, linezolid required 4-16 times its MIC, and vancomycin required 8 times its MIC to achieve the same effect. researchgate.net Ranbezolid also showed greater inhibition of biofilm formation at sub-MIC levels. researchgate.net

More recent investigations have confirmed this superior potency. A study assessing five different oxazolidinones found that only ranbezolid could completely eradicate established MRSA biofilms at clinically relevant concentrations. mdpi.comnih.gov While other oxazolidinones, including linezolid, showed some inherent anti-biofilm activity, they failed to achieve complete eradication. mdpi.comnih.gov The potent anti-biofilm effect of ranbezolid is suspected to be linked to its nitrofuran ring. mdpi.com

Comparative Pharmacodynamic Parameters

The key pharmacodynamic (PD) index for oxazolidinones is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC). nih.govclsi.org Given that ranbezolid consistently demonstrates lower MIC values than linezolid against a wide range of pathogens, it can achieve a target AUC/MIC ratio with lower drug exposure, indicating greater pharmacodynamic potency. rsc.orgnih.gov

This enhanced potency is also reflected in time-kill kinetic studies. Against S. aureus and pneumococci, both ranbezolid and linezolid are generally bacteriostatic (inhibiting growth), though ranbezolid can be bactericidal at higher concentrations. nih.govasm.org However, a significant PD advantage for ranbezolid is its bactericidal (killing) activity against pathogens where linezolid is only bacteriostatic. For example, ranbezolid demonstrates bactericidal activity against S. epidermidis, achieving 99.9% killing at 4 times its MIC within 6 hours, whereas linezolid does not show a bactericidal effect. nih.gov Similarly, time-kill studies against anaerobic pathogens showed that ranbezolid was superior to linezolid, killing most anaerobes within 4-8 hours in a concentration-dependent manner. nih.gov

While specific post-antibiotic effect (PAE) studies for ranbezolid are not detailed in the available literature, linezolid is known to exhibit a moderate PAE of approximately 0.5 to 2.4 hours against various Gram-positive bacteria. nih.gov The rapid, concentration-dependent bactericidal activity observed with ranbezolid against certain species suggests it likely possesses a significant PAE. nih.govderangedphysiology.com

Research Gaps and Future Directions in Ranbezolid Hydrochloride Investigations

Unexplored Antimicrobial Spectrum and Target Pathogens

While initial studies established a broad spectrum of activity for Ranbezolid (B1206741), significant gaps remain in understanding its full potential against a diverse array of pathogens. The compound has demonstrated excellent in vitro activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), as well as various anaerobic bacteria and Mycobacterium tuberculosis. newdrugapprovals.orgnih.govresearchgate.net Notably, it was reported to be the first oxazolidinone with similar efficacy against both Gram-negative and Gram-positive anaerobes. nih.gov

However, the full extent of its activity is not completely defined. Future research should systematically evaluate Ranbezolid against a wider panel of contemporary, multidrug-resistant (MDR) clinical isolates. Specific areas requiring investigation include its efficacy against vancomycin-resistant enterococci (VRE) strains with various resistance determinants and penicillin-resistant Streptococcus pneumoniae. newdrugapprovals.org Furthermore, while activity against M. tuberculosis and M. avium complex has been noted, its spectrum against a broader range of non-tuberculous mycobacteria (NTM), which are increasingly recognized as important opportunistic pathogens, is a critical unexplored area. newdrugapprovals.orgresearchgate.net Investigating its potency against atypical pathogens and within the context of polymicrobial infections would also provide a more complete picture of its potential clinical utility.

Table 1: Summary of Known vs. Unexplored Antimicrobial Spectrum of Ranbezolid

Pathogen Category Known Activity Potential Research Gaps / Unexplored Targets
Gram-Positive Aerobes Potent against MRSA, MRSE, S. pneumoniae. newdrugapprovals.orgnih.gov Efficacy against diverse VRE genotypes; activity against linezolid-resistant strains.
Anaerobic Bacteria Broad activity against Gram-positive and Gram-negative anaerobes, including Bacteroides fragilis. nih.govnih.gov Activity against a wider panel of clinically relevant anaerobic species; performance in polymicrobial anaerobic infections.
Mycobacteria Active against Mycobacterium tuberculosis (including MDR strains) and M. avium complex. newdrugapprovals.orgnih.govresearchgate.net Comprehensive spectrum analysis against various species of non-tuberculous mycobacteria (NTM).

| Biofilms | Inhibits biofilm formation and eradicates adherent staphylococci. nih.gov | Efficacy against biofilms formed by other species (e.g., Enterococcus, Pseudomonas in combination); mechanism of biofilm eradication. |

Deeper Mechanistic Investigations of Secondary Actions

The primary mechanism of action for Ranbezolid, like other oxazolidinones, is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. nih.govnih.gov However, preclinical studies have revealed several secondary actions that differentiate it from other members of its class and warrant deeper investigation.

In S. epidermidis, Ranbezolid was found to inhibit cell wall and lipid synthesis and affect membrane integrity in a dose-dependent manner. nih.govresearchgate.net A similar, non-specific inhibition of cell wall synthesis was observed in the Gram-negative anaerobe Bacteroides fragilis. nih.gov These secondary effects may contribute to its bactericidal activity against certain pathogens, a notable feature for a class of drugs that is often bacteriostatic. nih.gov A significant research gap exists in understanding the precise molecular targets of these secondary actions. Future studies should aim to identify the specific enzymes or pathways in cell wall and lipid biosynthesis that are disrupted by Ranbezolid.

Additionally, Ranbezolid is a competitive inhibitor of monoamine oxidase-A (MAO-A). wikipedia.orgnih.gov While this has been primarily characterized as a pharmacological liability, its contribution to the compound's antibacterial effect, if any, is unknown. Another compelling area for future research is the hypothesis that the nitrofuran moiety of Ranbezolid may allow it to function as a 'dual-warhead' drug, potentially acting as a nitric oxide donor or a cytotoxic agent, which could be particularly relevant for its potent activity against biofilms. researchgate.net

Table 2: Known Primary and Secondary Mechanisms of Ranbezolid Hydrochloride

Mechanism Affected Pathogen(s) Required Future Investigations
Primary: Protein Synthesis Inhibition S. aureus, S. epidermidis, B. fragilis. nih.govnih.gov Elucidation of high-resolution structure with the ribosome of target pathogens.
Secondary: Cell Wall Synthesis Inhibition S. epidermidis, B. fragilis. nih.govnih.gov Identification of specific enzymatic targets in the peptidoglycan synthesis pathway.
Secondary: Lipid Synthesis Inhibition S. epidermidis. nih.gov Characterization of the mechanism and specific enzymes inhibited.
Secondary: Membrane Integrity Disruption S. epidermidis. nih.gov Understanding the molecular basis of membrane damage.

| Pharmacological: MAO-A Inhibition | Not applicable (host enzyme). wikipedia.org | Investigation into any potential contribution to antibacterial or anti-biofilm activity. |

Advanced Structural Biology of Ribosomal Interactions

Molecular modeling studies have provided initial insights into the interaction of Ranbezolid with the bacterial ribosome. These studies suggest that Ranbezolid fits into the ribosomal active site in a manner similar to linezolid (B1675486) but with a higher theoretical binding affinity. nih.govresearchgate.net The model indicates that the distinct nitrofuran ring of Ranbezolid extends toward nucleotides C2507, G2583, and U2584, with its nitro group forming a hydrogen bond with the base of G2583. nih.govnih.govresearchgate.net This additional interaction is believed to contribute to its potent activity. nih.gov

However, these findings are based on computational modeling and docking simulations, which have known limitations. qut.edu.au A significant gap in the research is the absence of high-resolution crystallographic data of Ranbezolid co-complexed with the 50S ribosomal subunit from a target pathogen. Future structural biology efforts should focus on obtaining such crystal structures. This would provide definitive, atomic-level detail of the binding site, validate the predictions from modeling studies, and explain the basis for its enhanced affinity. Such structural information would be invaluable for understanding its potency and would provide a robust platform for the structure-based design of next-generation oxazolidinones with improved properties. qut.edu.au

Novel Synthetic Approaches for Analog Generation

The discovery of Ranbezolid was the result of systematic structure-activity relationship (SAR) studies focused on modifying a 'piperazinyl-phenyl-oxazolidinone' core. newdrugapprovals.orgmdpi.com While the synthesis is established, there are opportunities for novel synthetic approaches to generate analogs with enhanced features. Future synthetic chemistry research could explore several promising avenues:

Hybrid Molecules: A key area for exploration is the creation of hybrid compounds. For instance, hybridizing the oxazolidinone scaffold with a nitroxide moiety has been proposed as a strategy to improve potency against bacterial biofilms, particularly those of MRSA. researchgate.net

Core Modifications: Further replacement of the piperazine (B1678402) ring with other diamino-heterocycles could yield compounds with altered spectrum, potency, or pharmacokinetic properties. newdrugapprovals.org

Side-Chain Engineering: Modifying the C-5 acetamidomethyl side chain, which is crucial for activity, with other bioisosteric groups could lead to analogs that can evade certain resistance mechanisms or exhibit an improved safety profile. researchgate.net

Targeted Synthesis for Resistance: As resistance mechanisms become better understood, synthetic efforts can be directed toward designing analogs that are impervious to those mechanisms, for example, by making modifications that prevent the binding of resistance-conferring enzymes like Cfr methyltransferase.

Investigations into Combination Therapies in Preclinical Models

The potential of Ranbezolid in combination with other antimicrobial agents is a largely unexplored field. Given the increasing reliance on combination therapy to treat difficult infections and prevent resistance, this represents a critical research gap. One study highlighted that the combination of Ranbezolid with C-TEMPO 2.1 requires further investigation for eradicating MRSA biofilms. qut.edu.au

Future preclinical research should systematically evaluate Ranbezolid in combination with antibiotics from other classes. Animal models of infection are crucial to determine if synergy observed in vitro translates to in vivo efficacy. Such studies could reveal combinations that are not only synergistic but also capable of expanding the spectrum of activity or suppressing the emergence of resistance.

Table 3: Proposed Preclinical Combination Therapies for Future Investigation

Combination Agent Class Rationale Target Pathogens Potential Preclinical Model
Beta-Lactams Complementary mechanisms of action (cell wall vs. protein synthesis). MRSA, Enterococcus spp. Murine thigh infection model, skin and soft tissue infection model.
Aminoglycosides Targeting different stages of protein synthesis (initiation vs. elongation). Gram-positive cocci. Murine sepsis model, endocarditis model.
Rifampicin Potential for synergy against intracellular and biofilm-associated pathogens. S. aureus, M. tuberculosis. Murine foreign body infection model, tuberculosis infection model.

| Biofilm Dispersal Agents | Enhancing penetration and activity of Ranbezolid within established biofilms. | MRSA, S. epidermidis. | Catheter-associated biofilm model. |

Preclinical Research on Resistance Prevention and Overcoming Emerging Resistance

While oxazolidinones generally exhibit a low frequency of resistance development, resistance does emerge, primarily through point mutations in the 23S rRNA gene or acquisition of the cfr gene. researchgate.net A major research gap is the lack of data on the specific propensity for resistance development to Ranbezolid and the molecular mechanisms that would mediate it.

Future preclinical research must include serial passage studies to select for Ranbezolid-resistant mutants in key pathogens like S. aureus and E. faecium. Whole-genome sequencing of any resulting resistant isolates would be essential to identify the genetic basis of resistance. This knowledge is critical for predicting potential clinical resistance and for designing next-generation compounds that can overcome these mechanisms. mdpi.com Furthermore, studies should investigate whether Ranbezolid retains activity against strains that have developed resistance to first-generation oxazolidinones like linezolid.

Role in Global Antimicrobial Discovery Initiatives

Ranbezolid was developed in the early 2000s, but its progression appears to have stalled in the preclinical phase. In the current global landscape of critical need for new antibiotics, the reasons for this halt and the compound's present status are unclear. There is no evidence to suggest that Ranbezolid is currently part of any major global antimicrobial discovery and development pipeline, such as those supported by the World Health Organization or CARB-X.

A crucial future direction would be the re-evaluation of Ranbezolid's potential by its current stakeholders in the context of the 21st-century antimicrobial resistance crisis. mdpi.com Stalled but promising candidates represent a valuable, partially de-risked resource. Forging partnerships with non-profit organizations or global health initiatives could provide a pathway to complete the necessary preclinical and clinical studies to assess its viability as a modern therapeutic. Its unique properties, including potent activity against anaerobes and biofilms, may fill a niche that justifies its re-entry into the development pipeline.

Q & A

Q. What are the key structural features of ranbezolid hydrochloride that contribute to its antimicrobial activity?

Ranbezolid's core oxazolidinone structure is modified by replacing the hydroxyacetyl group with a 2-(5-nitrofuranyl)methyl moiety, a feature inherited from nitrofuran antibiotics. This substitution enhances DNA damage in bacterial targets via nitro group reduction. Structural optimization via SAR studies demonstrated improved bioavailability (30% oral bioavailability in rats) and efficacy against Gram-positive pathogens like MRSA .

Q. What standardized assays are recommended for evaluating this compound’s activity against MRSA and vancomycin-resistant enterococci (VRE)?

Use Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays to determine minimum inhibitory concentrations (MICs). For example, ranbezolid showed MIC90 values 4–8× lower than linezolid against MRSA and VRE in vitro. Include quality control strains like Staphylococcus aureus ATCC 29213 for validation .

Q. How should researchers validate the purity and identity of this compound batches in preclinical studies?

Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, 1.0 mL/min flow rate) to assess purity. Confirm identity via mass spectrometry and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy. Compare retention times and spectral data to reference standards, as outlined in pharmacopeial methods for related compounds .

Q. What pharmacokinetic parameters should be prioritized when designing oral bioavailability studies in animal models?

Key parameters include absolute bioavailability (107% in rats, 66% in dogs), volume of distribution (2.3–3.9 L/kg), and half-life (e.g., 12.4 h for DA-7867, a related oxazolidinone). Use non-compartmental analysis to calculate AUC0–24 and Cmax after oral and IV administration .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in preclinical models?

Conduct PK/PD modeling to correlate MIC values with dynamic exposure metrics (e.g., %T > MIC). For example, ranbezolid’s ED50 of 2.6 mg/kg in a murine MRSA infection model suggests optimizing dosing intervals to maintain plasma concentrations above the MIC for ≥85% of the dosing period .

Q. What experimental approaches are used to assess ranbezolid’s efficacy against bacterial biofilms?

Use in vitro biofilm models with static or flow-cell systems. For MRSA biofilms, ranbezolid reduced biofilm viability by >50% at 4× MIC. Quantify via crystal violet staining or confocal microscopy with LIVE/DEAD BacLight assays .

Q. How can structure-activity relationship (SAR) studies optimize ranbezolid derivatives for enhanced Gram-negative coverage?

Introduce heterocyclic amines (e.g., 3-cyanopyrrole) or N-methyltetrazole substituents, as seen in DA-7867, which improved MIC90 against Haemophilus influenzae by 8×. Prioritize compounds with logP <3.5 to enhance permeability across Gram-negative membranes .

Q. What statistical methods are appropriate for analyzing toxicology data from repeat-dose studies?

Apply ANOVA for comparing organ weight changes and survival analysis for dose-dependent toxicity. Ranbezolid’s NOAEL (50 mg/kg in rats) was determined via histopathological evaluation and hematological profiling over 28-day studies .

Q. What in vitro models best predict ranbezolid’s efficacy against intracellular pathogens like Mycobacterium tuberculosis?

Use macrophage infection models with THP-1 cells infected with M. tuberculosis H37Rv. Ranbezolid’s intracellular MIC can be determined via luciferase reporter assays or CFU enumeration after lysing host cells .

Q. How do researchers reconcile conflicting reports on ranbezolid’s genotoxicity across assay systems?

Combine Ames test (bacterial reverse mutation), micronucleus assay (rodent bone marrow), and comet assay (DNA strand breaks). Ranbezolid showed no genotoxicity in these assays, but validate findings using multiple cell lines and exposure durations to rule out false negatives .

Methodological Considerations

  • Data Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including detailed synthesis protocols, spectral data, and statistical analysis methods .
  • Ethical Compliance : Adhere to NCCLS standards for animal studies, including justification of sample sizes and humane endpoints .
  • Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate bias .

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